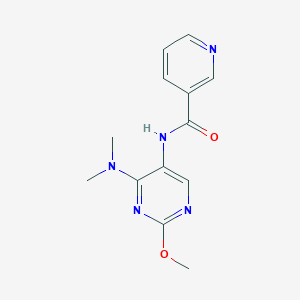

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYMVIISCMTAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

Coupling with Nicotinamide: The pyrimidine derivative is then coupled with nicotinamide using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the nicotinamide moiety, potentially yielding reduced forms of the compound.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced forms of the pyrimidine or nicotinamide moieties.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Inhibition of Kinases

One of the most promising applications of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide is its potential as a kinase inhibitor. Preliminary studies indicate that it may inhibit Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell signaling pathways. The inhibition of BTK is particularly relevant for developing therapies for B-cell malignancies such as chronic lymphocytic leukemia (CLL) . This suggests that the compound could serve as a lead structure for further drug development targeting these cancers.

Antifungal Activity

Research has shown that some derivatives of nicotinamide exhibit antifungal properties. This compound may be explored as a candidate for new antifungal agents due to its structural similarities to known bioactive compounds . This application is significant given the rising incidence of fungal infections and the need for novel antifungal therapies.

Cellular Energy Metabolism

The compound's structural similarity to nicotinamide suggests it might influence cellular energy metabolism and DNA repair processes. Nicotinamide is known to play a role in these biological functions, indicating that this compound could share similar effects .

Pesticidal Properties

Given its bioactivity, this compound has potential applications in agriculture as a pesticide or herbicide. The compound's ability to inhibit specific biological pathways in pests could lead to the development of more effective agricultural chemicals .

Polymer Incorporation

In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability or electrical conductivity. Its unique chemical structure allows it to act as a functional additive in various material formulations .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on BTK Inhibition | Investigated the inhibitory effects on BTK | Showed potential therapeutic implications for CLL treatment |

| Antifungal Activity Assessment | Evaluated the antifungal properties of nicotinamide derivatives | Suggested that this compound could serve as a basis for new antifungal agents |

| Energy Metabolism Role | Explored the influence on cellular energy metabolism | Indicated possible roles in DNA repair processes similar to nicotinamide |

Synthesis and Production

The synthesis of this compound typically involves two main steps:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions between suitable precursors.

- Coupling with Nicotinamide : The pyrimidine derivative is coupled with nicotinamide using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

In industrial settings, optimizing these synthetic routes can enhance yield and purity through advanced techniques like high-performance liquid chromatography.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The methoxy group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Nicotinamide: A simpler derivative that lacks the pyrimidine ring and specific substitutions.

4-dimethylaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness:

Enhanced Bioactivity: The presence of both the dimethylamino and methoxy groups in the pyrimidine ring enhances the compound’s bioactivity compared to simpler nicotinamide derivatives.

Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications.

Biological Activity

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. Its unique structure, featuring a pyrimidine ring substituted with both a dimethylamino group and a methoxy group, contributes to its notable biological activity, particularly as a potential kinase inhibitor. This article delves into the compound's biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 273.29 g/mol. The compound can be described as having:

- Pyrimidine Ring : Central to its structure, providing specific interactions with biological targets.

- Dimethylamino Group : Enhances solubility and potential interactions with enzymes.

- Methoxy Group : May influence the compound's pharmacokinetics and biological activity.

Kinase Inhibition

One of the most significant biological activities of this compound is its potential to inhibit specific kinases, notably Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling pathways, and its inhibition is considered promising for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) . Preliminary studies indicate that this compound may selectively inhibit BTK, leading to reduced proliferation of malignant B-cells.

Influence on Cellular Processes

Beyond kinase inhibition, this compound may also affect cellular energy metabolism and DNA repair processes due to its structural similarity to nicotinamide. Nicotinamide is known for its role in cellular metabolism, particularly in the synthesis of NAD, which is essential for various biochemical reactions within cells .

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Pyrimidine Ring : This step includes a condensation reaction between 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

- Coupling with Nicotinamide : The pyrimidine derivative is coupled with nicotinamide using coupling agents such as dicyclohexylcarbodiimide (DCC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .

Research Findings and Case Studies

A variety of studies have explored the biological effects and therapeutic potential of this compound:

In vitro Studies

- Cell Viability Assays : Research has indicated that this compound exhibits selective toxicity towards certain cancer cell lines, particularly neuroblastoma cells. For instance, concentrations above 10 μM resulted in significant cell viability loss in SH-SY5Y neuroblastoma cell lines .

- Kinase Activity Profiling : Studies have shown that this compound effectively inhibits BTK activity in vitro, leading to decreased B-cell proliferation .

In vivo Studies

- Mouse Models : In SCID mouse models treated with anti-CD40 antibodies to induce colitis, administration of this compound demonstrated dose-dependent efficacy in reducing inflammation . Histological evaluations indicated significant improvements comparable to established treatments.

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide, and how can regioselectivity challenges be addressed?

Answer:

A multi-step synthesis is typically employed. Key steps include:

- Pyrimidine Ring Functionalization: Introduce dimethylamino and methoxy groups at positions 4 and 2, respectively, using nucleophilic substitution under controlled pH and temperature to avoid over-alkylation .

- Nicotinamide Coupling: Utilize carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the nicotinamide moiety to the pyrimidine core. Solvent choice (e.g., DMF or DCM) and base (e.g., triethylamine) influence reaction efficiency .

- Regioselectivity: Protect reactive sites (e.g., amino groups) with tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups during intermediate steps to direct substitution to desired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.